Arabinoheptaose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Arabinoheptaose involves enzymatic processes. Arabinanases (such as those from glycoside hydrolase family GH93) play a crucial role in breaking down arabinan polymers into smaller fragments, including Arabinoheptaose. These enzymes cleave the α-1,5 bonds between arabinose units, releasing Arabinoheptaose as a product. Researchers have explored heterologous expression of arabinanases to optimize their performance under industrial conditions .

Molecular Structure Analysis

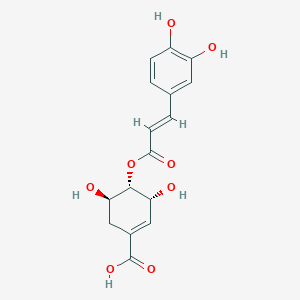

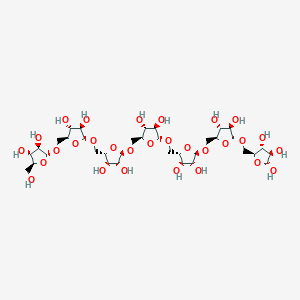

Arabinoheptaose’s molecular structure consists of seven arabinose units linked by α-1,5-glycosidic bonds. The arrangement of these monosaccharides determines its overall shape. Biophysical investigations, such as small-angle X-ray scattering, reveal that Arabinoheptaose adopts a globular-like shape with a slight bulge at one end .

Chemical Reactions Analysis

Arabinoheptaose participates in various chemical reactions, including hydrolysis. Exo-acting enzymes, such as α-l-arabinofuranosidases (e.g., GH51 members), can release single arabinosyl moieties from Arabinoheptaose. These reactions are essential for the breakdown of complex arabinan structures into smaller, more manageable components .

Physical And Chemical Properties Analysis

科学的研究の応用

Biotechnological Production of Rare Sugars

L-Arabinose isomerase (AI), a key enzyme in the microbial pentose phosphate pathway, plays a crucial role in the production of rare sugars. AI can isomerize L-arabinose into L-ribulose and D-galactose into D-tagatose, both having significant commercial values in food and pharmaceutical industries. The biological production processes using AI for these sugars have been developed and improved, with recent advancements in protein engineering techniques enhancing the catalytic properties of various AIs. The structural understanding of AI at the molecular level also provides insights into its catalytic mechanism (Xu et al., 2014).

Enzymatic Characterization in Microorganisms

A hyperthermostable glycoside hydrolase family 51 (GH51) α-l-arabinofuranosidase from Thermotoga petrophila RKU-1 (TpAraF) has been characterized for its optimum activity with arabinoheptaose as a substrate. This enzyme is an exo-acting enzyme producing arabinose as its end-product. The study of TpAraF's structural features, including its typical α/β barrel proteins spectrum, contributes to the understanding of enzyme behavior in high-temperature environments (Santos et al., 2010).

L-Arabinose Transport and Utilization

The transport and utilization of L-arabinose in Saccharomyces cerevisiae, a model organism for fermentative production, is significantly influenced by the expression of heterologous transporters like AraT and Stp2. These transporters mediate the uptake of L-arabinose, particularly at lower concentrations, and are crucial for the efficient utilization of L-arabinose in fermentation processes (Subtil & Boles, 2011).

Comparative Gene Expression Analysis

A comparative analysis of the gene expression in Neurospora crassa when grown on L-arabinose versus D-xylose, with D-glucose as a reference, reveals that L-arabinose can widely rewire the fungal cell metabolic pathway. This alteration in gene expression profile underlines the importance of L-arabinose in modulating the expression of sugar transporters, hemicellulase genes, and transcription factors, which is significantly different from the response to D-xylose or carbon starvation conditions (Li et al., 2014).

Novel Methods for L-Arabinose Purification

An innovative method for purifying L-arabinose from xylose mother liquor has been developed, utilizing a strain of Pichia anomala Y161. This strain metabolizes other sugars but not L-arabinose, enabling enrichment of L-arabinose in the fermentation medium. This biopurification method offers a cost-effective and high-performance approach for obtaining high purity L-arabinose (Cheng et al., 2011).

作用機序

Arabinoheptaose’s mechanism of action involves its interaction with specific enzymes, such as arabinofuranosidases. These enzymes cleave the α-1,5 bonds within Arabinoheptaose, releasing shorter arabinose oligomers. These products can serve as fermentable sugars and prebiotics. Understanding the precise enzymatic steps involved in Arabinoheptaose degradation is crucial for its industrial applications .

特性

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O29/c36-1-8-15(37)23(45)30(59-8)53-3-10-17(39)25(47)32(61-10)55-5-12-19(41)27(49)34(63-12)57-7-14-21(43)28(50)35(64-14)56-6-13-20(42)26(48)33(62-13)54-4-11-18(40)24(46)31(60-11)52-2-9-16(38)22(44)29(51)58-9/h8-51H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEVCWOBBGISCP-CGSFXOQBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)OCC7C(C(C(O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)OC[C@H]7[C@@H]([C@H]([C@@H](O7)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arabinoheptaose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)